4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide family, characterized by a fused benzene-thiadiazine ring system with two sulfone oxygen atoms. The molecule features a 4-(tert-butyl)benzyl group at position 4 and a p-tolyl (4-methylphenyl) substituent at position 2 (Figure 1). These substituents confer distinct steric and electronic properties:
- The p-tolyl group contributes aromatic stacking interactions, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-18-9-15-21(16-10-18)27-24(28)26(22-7-5-6-8-23(22)31(27,29)30)17-19-11-13-20(14-12-19)25(2,3)4/h5-16H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOSOZZDWGYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 463.6 g/mol . The structure features a thiadiazine ring which is integral to its biological activity.
Antimicrobial Activity
Thiadiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance:
- Mechanism : The action mechanism often involves disruption of microbial cell walls or interference with protein synthesis.
- Case Study : A study demonstrated that thiadiazine derivatives showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Thiadiazine compounds have also shown promise as anti-inflammatory agents:
- Mechanism : They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Research Findings : In vivo studies reported a reduction in edema in animal models when treated with thiadiazine derivatives.
Anticancer Properties
Emerging data suggest that this class of compounds may possess anticancer properties:
- Mechanism : Thiadiazines can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
- Case Study : In vitro studies indicated that certain thiadiazine derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as chemotherapeutic agents.
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. Studies have shown that certain synthesized thiadiazole derivatives demonstrate potent antibacterial and antifungal activities against various strains of bacteria and fungi. For instance:
- Antibacterial Activity : Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing varying degrees of effectiveness.
- Antifungal Activity : The compounds also showed activity against fungi such as Aspergillus niger and Aspergillus fumigatus .
Anticancer Potential
Thiadiazine derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural variations in thiadiazines can significantly influence their cytotoxic effects against different cancer cell lines .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. synthesized several new thiadiazole derivatives and evaluated their antimicrobial activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The results indicated that specific compounds exhibited higher antibacterial activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from thiadiazine derivatives .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of thiadiazine compounds on human cancer cell lines. The study revealed that certain derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for cancer therapy development. The mechanism was linked to the activation of caspases involved in apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The benzo[e][1,2,4]thiadiazine 1,1-dioxide core is shared among several derivatives, but substituent variations critically modulate properties (Table 1):
Table 1. Substituent-driven variations in benzo[e][1,2,4]thiadiazine 1,1-dioxides.
Physicochemical Properties
- Melting Points : Propargyl-substituted derivatives (e.g., ) exhibit higher melting points (~250°C) due to rigid π-conjugation, whereas alkyl chains (e.g., propyl in ) lower thermal stability .
- Solubility : The tert-butyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., propyl), as observed in related sulfonamides .
Key Research Findings
- Substituent Effects :
- Machine Learning Insights : High-throughput screening () identifies thiadiazine derivatives as promising antiparasitic candidates with low toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
